molecular formula C12H12FNO3 B8807694 DL-Proline, 1-[(3-fluorophenyl)methyl]-5-oxo- CAS No. 116344-62-8

DL-Proline, 1-[(3-fluorophenyl)methyl]-5-oxo-

Cat. No. B8807694
CAS RN: 116344-62-8
M. Wt: 237.23 g/mol
InChI Key: BYBOQLGVEVRAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DL-Proline, 1-[(3-fluorophenyl)methyl]-5-oxo- is a useful research compound. Its molecular formula is C12H12FNO3 and its molecular weight is 237.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality DL-Proline, 1-[(3-fluorophenyl)methyl]-5-oxo- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about DL-Proline, 1-[(3-fluorophenyl)methyl]-5-oxo- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

116344-62-8

Product Name

DL-Proline, 1-[(3-fluorophenyl)methyl]-5-oxo-

Molecular Formula

C12H12FNO3

Molecular Weight

237.23 g/mol

IUPAC Name

1-[(3-fluorophenyl)methyl]-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C12H12FNO3/c13-9-3-1-2-8(6-9)7-14-10(12(16)17)4-5-11(14)15/h1-3,6,10H,4-5,7H2,(H,16,17)

InChI Key

BYBOQLGVEVRAFQ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C(=O)O)CC2=CC(=CC=C2)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 19.00 g of sodium hydroxide pellets in 225 ml of water was treated with 115.52 g of (±)-1-[(3-fluorophenyl)methyl]-5-methoxycarbonyl-2-pyrrolidinone and the mixture was heated for four hours (steam bath). The solution was cooled to the ambient temperature and extracted with diethyl ether (3×250 ml). The aqueous phase was acidified with concentrated hydrochloric acid to about pH-1. The aqueous phase was extracted with dichloromethane (2×300 ml) and the combined organic phase was dried over Na2SO4. The solution was vacuum filtered and the filtrate was concentrated to an oil which solidified on standing. The solid was recrystallized from 300 ml of toluene to yield 72.16 g of crystals, m.p. 114°-116.5° C.
Quantity
19 g
Type
reactant
Reaction Step One
Name
(±)-1-[(3-fluorophenyl)methyl]-5-methoxycarbonyl-2-pyrrolidinone
Quantity
115.52 g
Type
reactant
Reaction Step One
Name
Quantity
225 mL
Type
solvent
Reaction Step One

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